3,4-Diiodobenzoic acid

Catalog No.
S775041
CAS No.
35674-20-5
M.F
C7H4I2O2
M. Wt
373.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diiodobenzoic acid

CAS Number

35674-20-5

Product Name

3,4-Diiodobenzoic acid

IUPAC Name

3,4-diiodobenzoic acid

Molecular Formula

C7H4I2O2

Molecular Weight

373.91 g/mol

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I

3,4-Diiodobenzoic acid has the molecular formula C7H4I2O2 and a molecular weight of 295.91 g/mol. The compound is typically represented by its IUPAC name, 3,4-diiodobenzoic acid, and it is recognized by its CAS Registry Number 35674-20-5. Its structure features a benzene ring substituted with two iodine atoms, which significantly influences its chemical reactivity and biological properties .

Important Note

The information provided here is based on general scientific principles and should not be interpreted as conclusive evidence for any specific application of 3,4-Diiodobenzoic acid.

Further exploration of scientific literature and databases might reveal more specific research on this compound.

Here are some resources for further searching:

  • PubChem: PubChem 3,4-Diiodobenzoic acid
  • ScienceDirect: ScienceDirect scientific database:
  • Google Scholar: Google Scholar:
Typical of carboxylic acids and halogenated compounds. Some notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups depending on the reducing agent used .

Research indicates that 3,4-diiodobenzoic acid exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential effects on thyroid hormone metabolism due to iodine's role in thyroid function. Some studies suggest that it may act as an inhibitor of certain enzymes involved in thyroid hormone synthesis, although comprehensive studies on its biological effects are still limited .

The synthesis of 3,4-diiodobenzoic acid can be achieved through several methods:

  • Direct Halogenation: Starting from benzoic acid or its derivatives, iodine can be introduced using iodine monochloride or other halogenating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Using iodine and a suitable catalyst allows for selective substitution at the desired positions on the benzene ring.
  • Multi-step Synthesis: Involves intermediate compounds such as dihydroxybenzoic acids that can be iodinated through specific reactions .

3,4-Diiodobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Investigated for potential therapeutic roles due to its influence on thyroid function.
  • Chemical Synthesis: Used as a reagent in organic synthesis to produce iodinated derivatives.
  • Research: Employed in studies related to iodine chemistry and biological interactions involving halogenated compounds .

Several compounds share structural similarities with 3,4-diiodobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,5-Diiodobenzoic AcidC7H4I2O2Iodine substitutions at different positions
2,4-Diiodobenzoic AcidC7H4I2O2Different substitution pattern
3-Iodobenzoic AcidC7H5IO2Single iodine substitution
4-Iodobenzoic AcidC7H5IO2Single iodine substitution

Uniqueness of 3,4-Diiodobenzoic Acid: The positioning of the iodine atoms at the 3 and 4 positions provides distinct chemical properties compared to other diiodo derivatives. This specific arrangement may enhance its biological activity or alter its reactivity profile compared to similar compounds .

XLogP3

2.7

Other CAS

35674-20-5

Wikipedia

3,4-Diiodobenzoic acid

Dates

Modify: 2023-08-15

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